N'-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-dihydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is not fully understood. it is believed to exert its effects by inhibiting the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis . Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N’-(4-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide can be compared to other hydrazone derivatives, such as:
N’-(4-Fluorobenzylidene)-1-hydroxy-2-naphthohydrazide: Similar in structure but with a naphthalene ring instead of a benzene ring.
N’-(4-Fluorobenzylidene)isonicotinohydrazide: Contains an isonicotinoyl group instead of a dihydroxybenzoyl group.
Properties
CAS No. |
392721-27-6 |
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Molecular Formula |
C14H11FN2O3 |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11FN2O3/c15-10-3-1-9(2-4-10)8-16-17-14(20)12-6-5-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI Key |
PVBFFNUHYWBKDC-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)F |
Origin of Product |
United States |
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